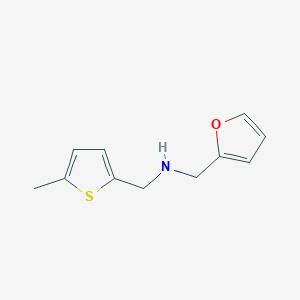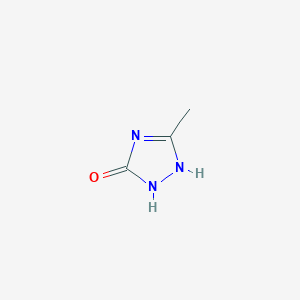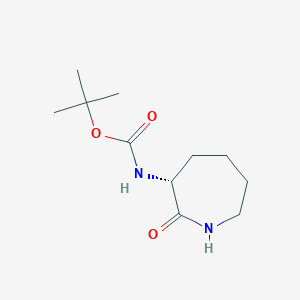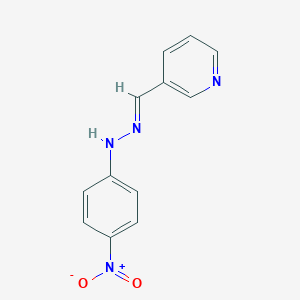
Nicotinaldehyde (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-NPH and is a derivative of nicotinaldehyde. The purpose of
Mécanisme D'action
The mechanism of action of Nicotinaldehyde (4-nitrophenyl)hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. It has also been shown to exhibit fluorescence properties, which can be utilized for the detection of metal ions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Nicotinaldehyde (4-nitrophenyl)hydrazone. However, it has been shown to exhibit low toxicity levels in vitro studies. It is important to note that this compound should not be used for drug usage or dosage due to the lack of information on its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Nicotinaldehyde (4-nitrophenyl)hydrazone is its potential applications in various fields, including analytical chemistry and material science. It is also relatively easy to synthesize and has low toxicity levels. However, one of the limitations of this compound is the lack of information on its effects on living organisms, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for the research of Nicotinaldehyde (4-nitrophenyl)hydrazone. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the field of medicine. Further studies are needed to determine the effects of this compound on living organisms and to explore its potential as a therapeutic agent. Additionally, the development of new methods for the detection of metal ions using Nicotinaldehyde (4-nitrophenyl)hydrazone could also be a potential future direction for research.
Conclusion:
In conclusion, Nicotinaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Nicotinaldehyde (4-nitrophenyl)hydrazone have been discussed in this paper. Further research is needed to explore the potential applications of this compound in various fields.
Méthodes De Synthèse
Nicotinaldehyde (4-nitrophenyl)hydrazone can be synthesized by the reaction of nicotinaldehyde with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction takes place at a temperature of around 80-100°C and in the presence of a solvent such as ethanol. The product obtained is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Nicotinaldehyde (4-nitrophenyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It has also been used as a fluorescent probe for the detection of Hg2+ ions. In addition, it has been used as a ligand in the synthesis of various metal complexes.
Propriétés
Numéro CAS |
6294-58-2 |
|---|---|
Nom du produit |
Nicotinaldehyde (4-nitrophenyl)hydrazone |
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-nitro-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-5-3-11(4-6-12)15-14-9-10-2-1-7-13-8-10/h1-9,15H/b14-9+ |
Clé InChI |
TUBWURJHWJLTBN-NTEUORMPSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
6294-58-2 |
Solubilité |
2.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




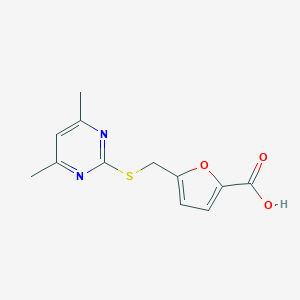
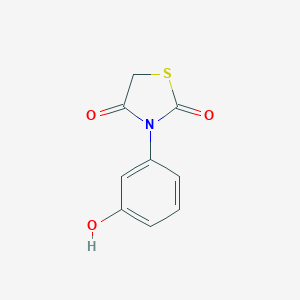
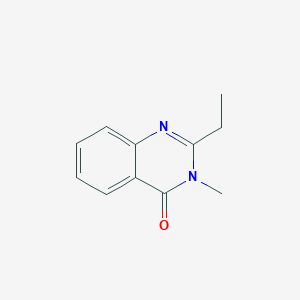
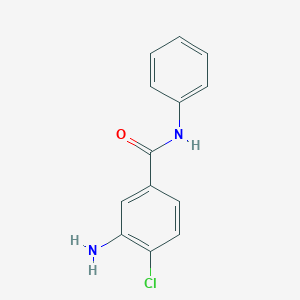
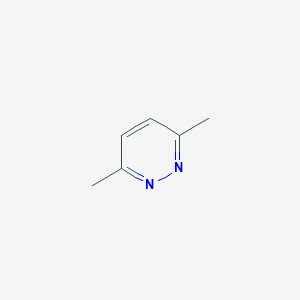
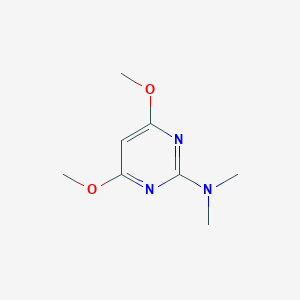

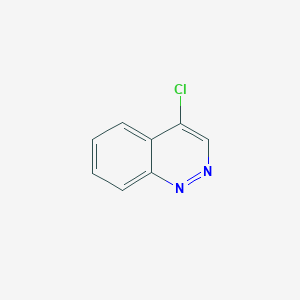
![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)

